![molecular formula C21H22ClN3O6S B2909153 (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone CAS No. 897620-04-1](/img/structure/B2909153.png)
(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O6S and its molecular weight is 479.93. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Sulfonyl indole derivatives have been studied for their potential to inhibit the growth of cancer cells. They may work by interfering with cell division and inducing apoptosis in cancerous cells .
Antimicrobial Properties
These compounds have shown effectiveness against various microbes, suggesting their use in developing new antimicrobial agents .
Antiviral and Anti-HIV Effects
Some sulfonyl indole derivatives have been evaluated as HIV-1 inhibitors, indicating their potential application in antiviral therapies .
Antioxidant Effects
Indole derivatives can exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress .
Antidiabetic Activity
Research has indicated that certain indole derivatives may have applications in managing diabetes by influencing blood sugar levels .
Neuroprotective Effects
Due to their biological activity, these compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders .
properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methyl-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O6S/c1-15-14-16(2-7-19(15)25(27)28)20(26)23-10-8-21(9-11-23)24(12-13-31-21)32(29,30)18-5-3-17(22)4-6-18/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGREWJVTWDPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.